N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H15F3N4O3S2 and its molecular weight is 468.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis for Therapeutic Applications
Research has focused on the design and synthesis of analogs related to N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide to explore their therapeutic potential. One study highlighted the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest due to their potential in cancer therapy, as GLS plays a critical role in cancer cell metabolism. A specific analog demonstrated similar potency to BPTES with improved solubility, attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antimicrobial Activities
Another facet of research on this compound and its derivatives is their antimicrobial properties. Studies have reported the synthesis and in vitro antimicrobial activity of various analogs against Gram-positive, Gram-negative bacteria, and Candida species. For example, a series of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamides showed promising antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents (Muhi-eldeen et al., 1988).
Pharmacological Properties
The exploration of pharmacological properties of derivatives is also a significant area of research. For instance, derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The pharmacological screening results have been discussed, revealing potential therapeutic applications for these compounds in managing pain and inflammation (Santagati et al., 1994).
Mecanismo De Acción
Target of Action
The primary target of this compound is the DNA within tumor cells . The compound has been found to bind strongly with the DNA duplex, particularly within the minor groove .
Mode of Action
The compound interacts with its target, the DNA duplex, by forming a stable complex through static quenching . This interaction is facilitated by the compound’s strong binding affinity . The compound’s binding to the minor groove of the DNA duplex has been confirmed through fluorescent displacement assays .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt the normal functioning of tumor cells . This disruption can lead to the inhibition of tumor growth and proliferation .
Pharmacokinetics
The compound’s strong binding affinity suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the disruption of normal DNA function within tumor cells . This disruption can inhibit the growth and proliferation of these cells, potentially leading to a reduction in tumor size .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s interaction with DNA and its resulting effects may be influenced by the physiological temperature
Propiedades
IUPAC Name |
N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c20-19(21,22)12-6-8-13(9-7-12)23-16(28)11-30-18-26-25-17(31-18)24-15(27)10-29-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUHQEMTOYHJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.